![molecular formula C11H18O5 B12061290 2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]](/img/structure/B12061290.png)
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is a complex organic compound with a unique spiro structure. This compound is characterized by its multiple dioxolane and furodioxole rings, which contribute to its stability and reactivity. It is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of isopropylidene derivatives and dioxolane intermediates. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
化学反应分析
Types of Reactions
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Applied in the production of polymers and advanced materials.
作用机制
The mechanism by which 2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical pathways being activated or inhibited, depending on the context .
相似化合物的比较
Similar Compounds
- 2,2,2’,2’-Tetramethylspiro[1,3-dioxolane-4,6’-3a,4,7,7a-tetrahydro-1,3-dioxolo[4,5-c]pyran]-7’-ol
- Methyl ®-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- 1,2:4,5-Di-O-isopropylidene-β-D-erythro-2,3-hexodiulo-2,6-pyranose
Uniqueness
What sets 2,2,2’,2’-tetramethylspiro[1,3-dioxolane-4,6’-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] apart from similar compounds is its spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it valuable in various applications.
属性
分子式 |
C11H18O5 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-5,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole] |
InChI |
InChI=1S/C11H18O5/c1-9(2)13-6-11(16-9)5-12-8-7(11)14-10(3,4)15-8/h7-8H,5-6H2,1-4H3 |
InChI 键 |
WGCOBUGUSFKJSL-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC2(O1)COC3C2OC(O3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(2,4-Dioxo-3-propyl-1,5-dioxaspiro[5.5]-undecan-3-yl)-2,3,5,6-tetrafluorobenzonitrile](/img/structure/B12061208.png)
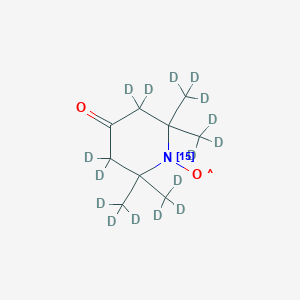
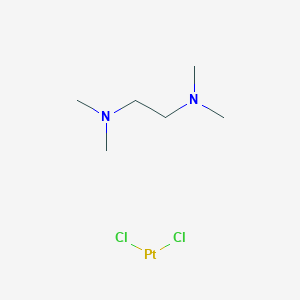
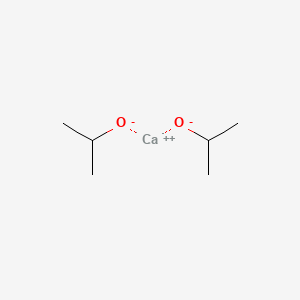
![trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%](/img/structure/B12061231.png)

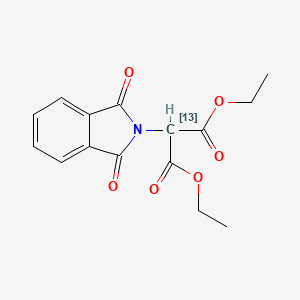


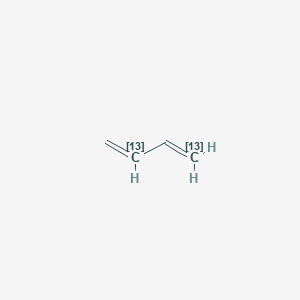


![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)

